molecular formula C6H9N3O2S B148253 3-(Methylamino)pyridine-2-sulfonamide CAS No. 138087-69-1

3-(Methylamino)pyridine-2-sulfonamide

Cat. No.: B148253
CAS No.: 138087-69-1
M. Wt: 187.22 g/mol
InChI Key: LRDGPMOXBLENHE-UHFFFAOYSA-N
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Description

3-(Methylamino)pyridine-2-sulfonamide is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol It is characterized by the presence of a pyridine ring substituted with a methylamino group at the 3-position and a sulfonamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyridine with methylamine to form 2-(methylamino)pyridine, which is then sulfonated using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide .

Industrial Production Methods

Industrial production of 3-(Methylamino)pyridine-2-sulfonamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced manufacturing techniques may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)pyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups onto the pyridine ring .

Scientific Research Applications

3-(Methylamino)pyridine-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylamino)pyridine-2-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylamino)pyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties. Its combination of a methylamino group and a sulfonamide group on a pyridine ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(methylamino)pyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-8-5-3-2-4-9-6(5)12(7,10)11/h2-4,8H,1H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDGPMOXBLENHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3.50 g of N-tert-butyl-3-methylamino-2-pyridinesulfonamide and 20 ml of trifluoroacetic acid was reacted at about 50° C. for 2 hours. Thereafter, the reaction product was distilled off under a reduced pressure to obtain a residue. Ethyl acetate and n-hexane were added thereto. The resulting crystals were filtered to obtain 2.41 g of 3-methylamino 2-pyridinesulfonamide. This compound had the following NMR values.
Name
N-tert-butyl-3-methylamino-2-pyridinesulfonamide
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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